(R)-Darifenacin Hydrobromide

Description

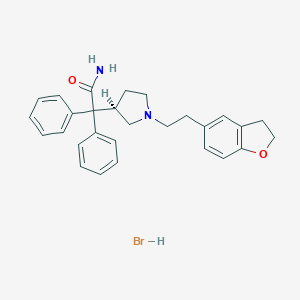

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAVIASOPREUIT-UQIIZPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects of Darifenacin and Its Enantiomers

Absolute Configuration and Chiral Properties of Darifenacin (B195073) Enantiomers

Darifenacin possesses a single stereocenter at the 3-position of the pyrrolidine (B122466) ring, leading to the existence of two enantiomers: (R)-Darifenacin and (S)-Darifenacin. tsijournals.comfda.gov The therapeutically active form is the (S)-enantiomer. google.comopenaccessjournals.com The absolute configuration is designated based on the Cahn-Ingold-Prelog priority rules. The presence of this chiral center means that the two enantiomers are non-superimposable mirror images of each other, a property that leads to differential interactions with other chiral molecules, such as biological receptors. researchgate.net While enantiomers share identical physical and chemical properties in an achiral environment, their behavior can differ significantly in a chiral environment like the human body. researchgate.net

Enantiomeric Purity Control and Determination

Ensuring the enantiomeric purity of the desired (S)-Darifenacin is a critical aspect of its production, as the presence of the (R)-enantiomer is considered an impurity. tsijournals.com Various analytical techniques have been developed to separate and quantify the enantiomers of darifenacin. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed method. tsijournals.comresearchgate.net

Several studies have detailed specific chiral HPLC methods. For instance, a normal phase HPLC method utilizing an immobilized cellulose-based chiral stationary phase (Chiralpak-IC) with a mobile phase of n-hexane:ethanol:diethylamine (B46881) has been successfully used to separate the enantiomers. researchgate.netresearchgate.net In this particular method, the (R)-enantiomer was observed to elute before the (S)-enantiomer (darifenacin), with a resolution (Rs) greater than four, indicating excellent separation. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-enantiomer were reported to be 0.02 µg and 0.07 µg, respectively. researchgate.net

Another approach involves a Daicel CROWNPAK CR (+) column with an aqueous acidic mobile phase of HClO4 (pH 2.5) and methanol (B129727). researchgate.net Capillary electrophoresis (CE) has also been explored as a separation technique, using various cyclodextrins as chiral selectors. researchgate.net These methods are validated according to ICH guidelines to ensure linearity, accuracy, and precision for the quantification of the unwanted (R)-enantiomer in bulk drug substance and pharmaceutical formulations. researchgate.net

Comparative Pharmacological Activity of (R)- and (S)-Darifenacin Enantiomers: In Vitro Investigations

The chirality of darifenacin profoundly influences its pharmacological activity, particularly its interaction with muscarinic receptors.

In vitro studies have demonstrated that darifenacin exhibits a high affinity for the M3 muscarinic receptor subtype, which is the primary target for its therapeutic action. ics.orgdrugbank.com The (S)-enantiomer is the more potent of the two. While specific binding affinity data for the (R)-enantiomer is not as extensively published as for the racemate or the (S)-enantiomer, it is understood to be less potent. openaccessjournals.com Darifenacin (as the racemate or the active S-enantiomer) shows significantly greater affinity for the M3 receptor compared to other muscarinic receptor subtypes (M1, M2, M4, and M5). drugbank.comtaylorandfrancis.com

For instance, darifenacin has a 9-fold and 12-fold greater affinity for the M3 receptor compared to the M1 and M5 receptors, respectively, and a 59-fold greater affinity for the M3 receptor compared to both the M2 and M4 receptors. drugbank.comtaylorandfrancis.com This selectivity for the M3 receptor is a key characteristic of the drug.

Table 1: Binding Affinities (pKi) of Darifenacin for Human Muscarinic Receptor Subtypes

| Compound | M1 | M2 | M3 | M4 | M5 |

|---|---|---|---|---|---|

| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |

Data represents the mean pKi values from in vitro studies using human recombinant muscarinic receptors. ics.org A higher pKi value indicates a higher binding affinity.

Functional assays in preclinical tissue models confirm the stereoselective activity of darifenacin enantiomers. In studies using isolated guinea pig ileum, which is rich in M3 receptors, the (S)-enantiomer of darifenacin was found to be a potent antagonist of carbachol-induced contractions. The (R)-enantiomer was found to be slightly less potent in these preparations. openaccessjournals.com

Further in vitro studies on porcine bladder tissues have also been conducted. In porcine detrusor strips, darifenacin demonstrated a pKD (a measure of antagonist potency) of 7.95. frontiersin.org These functional studies corroborate the binding affinity data, highlighting that the pharmacological activity resides primarily with the (S)-enantiomer. Darifenacin has also been shown to inhibit contractions induced by various non-muscarinic agonists in porcine bladder tissue, suggesting a more complex pharmacological profile. frontiersin.orgics.org

Table 2: Estimated Antagonist Affinities (pKD) in Porcine Bladder Tissues

| Tissue | pKD |

|---|---|

| Detrusor | 7.95 ± 1.19 |

| Urothelium with Lamina Propria (U&LP) | 7.97 ± 0.54 |

Data from functional experiments measuring the inhibition of carbachol-induced contractions. frontiersin.org

Advanced Analytical Characterization of R Darifenacin Hydrobromide and Its Stereochemical Purity

Development and Validation of Chiral Chromatographic Methods for Enantiomeric Separation

The stereochemical purity of (R)-Darifenacin Hydrobromide is a critical quality attribute, necessitating the development of robust analytical methods capable of separating it from its unwanted (S)-enantiomer. Chiral chromatography is the cornerstone for achieving this separation, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most prominently utilized techniques.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

The development of a stereoselective HPLC method for the enantiomeric separation of darifenacin (B195073) has been a subject of extensive research. A common approach involves the use of chiral stationary phases (CSPs) that can differentiate between the two enantiomers. hplc.todaynih.govchromatographyonline.com

One successful method employed a Chiral Pak-AD-H column with a mobile phase consisting of n-hexane, ethanol, and diethylamine (B46881) in a ratio of 75:25:0.05 (v/v/v). The separation was achieved with a resolution of 4.0, and the elution was monitored at a wavelength of 230 nm. Another reported method utilized a Daicel CROWNPAK CR (+) column, which contains a crown ether-based chiral selector. researchgate.net The mobile phase for this method was a mixture of aqueous acidic 70% HClO4 (pH 2.5) and methanol (B129727) in a 90:10 v/v ratio, with a flow rate of 0.8 mL/min and UV detection at 286 nm. researchgate.net

The selection of the chiral stationary phase and the optimization of the mobile phase composition are critical for achieving adequate resolution between the enantiomers. Normal-phase chromatography has often been found to be more effective than reverse-phase for the chiral separation of darifenacin.

Table 1: Chiral HPLC Methodologies for Darifenacin Enantiomeric Separation

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Chiral Stationary Phase | Chiral Pak-AD-H | Daicel CROWNPAK CR (+) |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine (75:25:0.05 v/v/v) | Aqueous 70% HClO4 (pH 2.5):Methanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min | 0.8 mL/min |

| Detection Wavelength | 230 nm | 286 nm |

| Resolution | 4.0 | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it a valuable tool for the analysis of enantiomeric purity. researchgate.netnih.gov UPLC methods for darifenacin have been developed to provide rapid and efficient separation of its enantiomers and related impurities. nih.gov

A stability-indicating UPLC method was developed using an Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm) with a flow rate of 0.3 mL/min and detection at 210 nm. researchgate.netnih.gov This method was capable of separating darifenacin from its thirteen related compounds within a 13-minute run time. nih.gov The use of smaller particle size columns in UPLC leads to higher efficiency and allows for faster analysis without compromising the quality of the separation. sielc.com

The development of UPLC methods often involves a systematic approach, such as Design of Experiments (DoE), to optimize the chromatographic conditions for the best possible separation in the shortest time. researchgate.netnih.gov

Stability-Indicating Analytical Method Development for Darifenacin Hydrobromide

To ensure the quality and safety of a pharmaceutical product, it is crucial to develop stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products. scirp.orgijrpp.comnih.gov

Forced Degradation Studies under Various Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal)

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to demonstrate the specificity of the analytical method. ijrpp.comnih.govajpsonline.com Darifenacin hydrobromide has been subjected to various stress conditions as per the International Conference on Harmonisation (ICH) guidelines. scirp.orgijrpp.com

Significant degradation of darifenacin was observed under acidic hydrolysis and oxidative stress conditions. scirp.orgrsc.orgresearchgate.net The drug substance was found to be relatively stable under neutral and basic hydrolytic, photolytic, and thermolytic conditions. scirp.orgrsc.orgresearchgate.net

For instance, in one study, darifenacin was refluxed with 0.1N HCl at 60°C for 30 minutes for acid stress and with 0.1N NaOH at 60°C for 30 minutes for alkaline stress. ijrpp.com Oxidative stress was induced using hydrogen peroxide. ijrpp.comresearchgate.net Thermal and photolytic stability were also assessed by exposing the drug substance to heat and light, respectively. ijrpp.com

Table 2: Summary of Forced Degradation Studies of Darifenacin Hydrobromide

| Stress Condition | Conditions | Observation |

|---|---|---|

| Acidic Hydrolysis | 0.1N HCl, 60°C, 30 min | Significant degradation |

| Alkaline Hydrolysis | 0.1N NaOH, 60°C, 30 min | No considerable degradation |

| Neutral Hydrolysis | Refluxing in water | No considerable degradation |

| Oxidation | Hydrogen Peroxide | Significant degradation |

| Photolysis | Exposure to light | No considerable degradation |

| Thermal | Heat exposure | No considerable degradation |

Identification of Degradation Products via LC-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and characterization of degradation products. researchgate.netresearchgate.netresearcher.life The combination of the separation capabilities of LC with the mass analysis of MS allows for the determination of the molecular weights of the degradants, which is crucial for their structural elucidation. nih.gov

LC-MS studies on darifenacin have identified several degradation products formed under stress conditions. nih.gov For example, protonated molecular ion peaks [M+H]+ have been observed at m/z 428.20 for the acid-degraded product, m/z 425.20 for the oxidized product, and m/z 281.30 for the N-dealkylated form of darifenacin. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information about the degradation products. researchgate.net

Possible degradation pathways for darifenacin include hydrolysis of the amide group, oxidation, N-dealkylation, phenyl hydroxylation, and dihydrobenzofuran ring hydroxylation and opening. nih.gov

Spectroscopic Techniques for Comprehensive Structural and Stereochemical Elucidation

A combination of spectroscopic techniques is employed for the comprehensive structural and stereochemical elucidation of this compound and its related substances. rsc.orgresearchgate.nettaylorandfrancis.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the chemical structure of organic molecules. rsc.orgresearchgate.netscilit.commedscape.com Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each nucleus in the molecule. For darifenacin, NMR is used to confirm the structure of the main compound and to elucidate the structures of any process impurities or degradation products that are isolated. rsc.orgresearchgate.netrasayanjournal.co.in

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. rsc.orgresearchgate.netresearchgate.net The IR spectrum of darifenacin shows characteristic absorption bands corresponding to its functional groups, such as the amide C=O stretch and N-H stretches. rasayanjournal.co.in This technique is valuable for confirming the identity of the compound and for detecting changes in the functional groups during degradation. rsc.orgresearchgate.net

UV-Visible spectrophotometry is also utilized for the analysis of darifenacin hydrobromide. ajpaonline.com The molecule exhibits maximum absorption at a specific wavelength, which can be used for quantitative analysis. ajpaonline.comresearchgate.net

By combining the data from these spectroscopic techniques with the information obtained from mass spectrometry, a complete and unambiguous structural and stereochemical assignment of this compound and its related substances can be achieved. rsc.orgresearchgate.net

Table of Compound Names

| Compound Name |

|---|

| This compound |

| (S)-Darifenacin |

| Darifenacin |

| Diethylamine |

| Ethanol |

| n-Hexane |

| Hydrogen Bromide |

| Hydrogen Peroxide |

| Methanol |

| Sodium Hydroxide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. For a chiral compound like (R)-Darifenacin, NMR is instrumental in confirming the specific stereochemical configuration and determining its enantiomeric purity.

Enantiomers, being chemically identical in an achiral environment, produce identical NMR spectra. Therefore, to distinguish between the (R) and (S) enantiomers of darifenacin, a chiral environment must be created. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). libretexts.org

Chiral Solvating Agents (CSAs): These agents, such as (R)-1,1'-bi-2-naphthol, form transient diastereomeric complexes with the enantiomers of the analyte. libretexts.org These complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for the (R) and (S) enantiomers. The relative integration of these distinct signals allows for the precise quantification of enantiomeric excess (ee). libretexts.org

Chiral Derivatizing Agents (CDAs): An alternative approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form stable diastereomers. These diastereomers have distinct physical properties and, consequently, unique NMR spectra, allowing for clear separation and quantification of signals corresponding to each original enantiomer. nih.gov

For (R)-Darifenacin, specific protons near the chiral center would be monitored. Upon interaction with a CSA, the proton signals for the (R)-enantiomer would appear at a different chemical shift compared to the signals for the (S)-enantiomer, enabling the determination of enantiomeric purity. The limit of quantitation for the minor enantiomer can often be determined to be below 1%. libretexts.org

Table 1: Illustrative ¹H-NMR Data for Enantiomeric Purity Determination of Darifenacin using a Chiral Solvating Agent

| Analyte Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) - (R)-Darifenacin | Chemical Shift (δ) with CSA (ppm) - (S)-Darifenacin | Δδ (ppm) |

| Methine (CH) at chiral center | 3.85 | 3.82 | 3.75 | 0.07 |

| Methylene (CH₂) adjacent to Nitrogen | 2.90 | 2.88 | 2.81 | 0.07 |

Note: This data is illustrative to demonstrate the principle of chiral discrimination by NMR.

Infrared (IR) and Raman Spectroscopy for Solid-State Form Characterization

The solid-state form of an active pharmaceutical ingredient (API), including its crystalline structure (polymorphism) and degree of crystallinity, is a critical quality attribute. Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to characterize these solid-state properties. nih.gov

Vibrational spectroscopy probes the molecular vibrations of a substance. Differences in the crystal lattice and molecular conformation between different polymorphs result in distinct vibrational modes, which are reflected as unique patterns in their IR and Raman spectra. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a sample at specific wavelengths corresponding to its molecular vibrations. It is particularly sensitive to polar functional groups and is widely used for identifying polymorphs and characterizing drug-excipient interactions.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) by a sample. nih.gov It provides a molecular and structural fingerprint and is highly sensitive to non-polar bonds and crystal lattice vibrations, making it an excellent tool for differentiating polymorphs. nih.govsfu.ca It requires minimal sample preparation and is non-destructive. nih.gov

By comparing the IR and Raman spectra of different batches of this compound against a reference standard, one can identify the specific polymorphic form and detect the presence of any undesired forms or amorphous content.

Table 2: Representative Vibrational Spectroscopy Peaks for Characterizing Different Solid-State Forms of an API like this compound

| Solid-State Form | Key IR Peak (cm⁻¹) | Key Raman Peak (cm⁻¹) | Interpretation |

| Form I (Stable) | 1680 (C=O stretch) | 1005 (Aromatic ring breathing) | Characteristic of the thermodynamically stable crystalline form. |

| Form II (Metastable) | 1695 (C=O stretch) | 1012 (Aromatic ring breathing) | Shift in carbonyl and ring vibration indicates a different crystal packing arrangement. |

| Amorphous | Broad peak at 1690 | Broad, less defined peaks | Lack of sharp peaks indicates the absence of a long-range ordered crystal lattice. |

Note: Peak positions are representative and serve to illustrate the differences observed between solid-state forms.

Bioanalytical Method Development for Darifenacin in Biological Matrices: Preclinical Applications

Preclinical pharmacokinetic and toxicokinetic studies require validated bioanalytical methods to accurately measure the concentration of a drug in biological matrices like plasma, blood, or tissue. itrlab.comnih.gov For darifenacin, highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for this purpose. researchgate.net

The development of a robust bioanalytical method involves several key steps:

Sample Preparation: The primary goal is to extract darifenacin from the complex biological matrix and remove interfering substances like proteins and phospholipids. ijpsr.com Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. ijpsr.comcbspd.com For darifenacin, LLE using solvents like a diethyl ether and dichloromethane (B109758) mixture has proven effective.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate darifenacin from endogenous components and any metabolites. A C18 or an amino column is often employed with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net

Detection: Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity for quantification. The instrument is typically operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular weight of darifenacin) is selected and fragmented to produce a characteristic product ion. The transition from the precursor to the product ion is monitored for quantification. researchgate.net An internal standard, often a deuterated version of the drug like Darifenacin-d4, is used to ensure accuracy and precision. researchgate.net

Method Validation: The method is rigorously validated according to regulatory guidelines to ensure its reliability. Key validation parameters include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, and stability under various conditions (e.g., freeze-thaw cycles, short-term storage). ijpsr.com

Methods developed for preclinical studies in rats have demonstrated high sensitivity, with LLOQs in the picogram per milliliter (pg/mL) range, making them suitable for defining the pharmacokinetic profile of darifenacin at therapeutic concentrations. researchgate.net

Table 3: Example of a Validated LC-MS/MS Method for Darifenacin in Rat Plasma

| Parameter | Description |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) researchgate.net |

| Biological Matrix | Rat Plasma researchgate.net |

| Sample Preparation | Liquid-Liquid Extraction (LLE) researchgate.net |

| Chromatographic Column | Zorbax, SB C18 researchgate.net |

| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5) and methanol (10:90, v/v) researchgate.net |

| Internal Standard | Darifenacin-d4 researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM), Positive Ion Mode researchgate.net |

| MRM Transition (Darifenacin) | m/z 427.3 → 147.3 researchgate.net |

| MRM Transition (IS) | m/z 431.4 → 151.2 researchgate.net |

| Concentration Range | 10.00–20000.00 pg/mL researchgate.net |

| Lower Limit of Quantification (LLOQ) | 10.00 pg/mL researchgate.net |

| Intra-day & Inter-day Precision (%RSD) | < 15% |

| Intra-day & Inter-day Accuracy (% Bias) | Within ± 15% |

Molecular and Cellular Pharmacology of Darifenacin Enantiomers: in Vitro Receptor Interactions

Comprehensive Muscarinic Receptor Subtype Binding Studies

The affinity of darifenacin (B195073) for the five human muscarinic receptor subtypes (M1-M5) has been extensively characterized through in vitro binding studies, typically utilizing recombinant cell lines. ics.orgnih.gov

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. These studies for darifenacin have been conducted using Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors. ics.orgnih.gov In these assays, a radiolabeled ligand, such as [N-methyl-3H]-scopolamine, is used to label the receptors, and the ability of darifenacin to displace this radioligand is measured. ics.org

One study using [3H]-darifenacin as the radioligand found it binds with high affinity to the M3 receptor subtype with a dissociation constant (K D) of 0.33 nmol/l. nih.gov Its affinity for the M1 receptor was 6-fold lower, with a K D of 1.6 nmol/l. nih.gov In this particular study, specific binding to M2, M4, and M5 receptors was insufficient to determine a dissociation constant. nih.gov Other studies have successfully quantified its affinity across all five subtypes, demonstrating its M3 selectivity. drugbank.comics.org The binding affinity, often expressed as the pKi value (the negative logarithm of the K i or inhibitory constant), quantifies this interaction. Darifenacin exhibits a high affinity for the M3 receptor, with a reported pKi of approximately 8.9 to 9.1. nih.govselleckchem.commedchemexpress.com

| Receptor Subtype | pKi Value | Reference |

|---|---|---|

| M1 | 8.36 | nih.gov |

| M2 | 7.48 | nih.gov |

| M3 | 9.14 | nih.gov |

| M4 | Not specified | |

| M5 | Not specified |

Note: The table presents a compilation of data from multiple sources; values can vary based on experimental conditions.

Darifenacin demonstrates a distinct selectivity profile, binding with significantly higher affinity to M3 receptors compared to the other four subtypes. nih.gov This selectivity is a key feature of its pharmacological profile. nih.gov

Studies report that darifenacin has a 9- to 74-fold selectivity for the human M3 receptor. nih.gov Specifically, it shows a greater affinity for the M3 receptor by ratios of 9-fold compared to M1, 59-fold compared to M2, 59-fold compared to M4, and 12-fold compared to M5. drugbank.com This M3-selective profile distinguishes it from other non-selective antimuscarinic compounds. ics.orgnih.gov While the majority of research focuses on the clinically used (S)-enantiomer, it has been noted that the (R)-enantiomer is only moderately less potent, indicating some degree of stereoselectivity.

| Comparison | Fold Selectivity (M3 Affinity / Other Subtype Affinity) | Reference |

|---|---|---|

| M3 vs M1 | ~9x | drugbank.com |

| M3 vs M2 | ~59x | drugbank.com |

| M3 vs M4 | ~59x | drugbank.com |

| M3 vs M5 | ~12x | drugbank.com |

Functional Characterization of Muscarinic Receptor Antagonism in Isolated Tissues and Cell Lines

Functional assays are used to confirm that the binding of an antagonist to a receptor translates into a measurable biological effect, such as the inhibition of muscle contraction or cellular signaling.

In preclinical models, darifenacin potently inhibits smooth muscle contractions mediated by M3 receptors. nih.gov In isolated tissue preparations from guinea pig ileum and bladder, darifenacin was shown to be effective at inhibiting carbachol-induced contractions. The antagonist potency in these smooth muscle preparations is high, with pA2 values (a measure of antagonist potency) ranging from 8.66 to 9.4. nih.gov

Studies using human isolated urinary bladder tissue have confirmed these findings. nih.gov In human detrusor smooth muscle strips, darifenacin demonstrated a high antagonist potency at M3 receptors with a pA2 value of 9.34. nih.gov Importantly, darifenacin did not inhibit contractions induced by potassium chloride (KCl) or calcium chloride (CaCl2), which indicates that its mechanism of action is a specific blockade of muscarinic receptors rather than a non-specific effect on calcium channels. nih.gov This is in contrast to some other antimuscarinic agents like oxybutynin (B1027) and propiverine, which have shown Ca2+ channel antagonist actions. nih.gov

In recombinant cell systems, such as CHO cells expressing specific human muscarinic receptor subtypes, darifenacin's functional antagonism has been further detailed. nih.gov M3 receptors are coupled to a signaling pathway that involves the activation of phospholipase C, leading to the accumulation of inositol (B14025) phosphates (IP). nih.gov Darifenacin effectively inhibits agonist-induced [3H]inositol phosphate (B84403) accumulation in CHO-m3 cells. nih.gov

Conversely, M2 receptors are typically coupled to the inhibition of adenylyl cyclase, which reduces the levels of cyclic AMP (cAMP). nih.gov In CHO-m2 cells, darifenacin antagonized the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. nih.gov By comparing its potency in these different cell systems, studies confirmed darifenacin's functional selectivity for M3 over M2 receptors. nih.gov

Theoretical Pharmacology of Darifenacin: Mechanism of Action and Receptor Dynamics

The primary mechanism of action for darifenacin is competitive antagonism of acetylcholine (B1216132) at M3 muscarinic receptors. drugbank.com The detrusor muscle of the urinary bladder is rich in M3 receptors, and their stimulation by acetylcholine is a key driver of bladder contraction. patsnap.comnih.gov By competitively binding to these receptors, darifenacin blocks the action of acetylcholine, leading to a reduction in involuntary contractions of the detrusor muscle. patsnap.com

Some research suggests that darifenacin's interaction with the receptor may be more complex than simple competitive antagonism. ics.org In studies on porcine bladder tissue, darifenacin not only shifted the agonist concentration-response curve to the right but also significantly depressed the maximum contraction response to carbachol (B1668302), an effect described as insurmountable antagonism. frontiersin.org This suggests a mode of action that may go beyond simple competition at the binding site. ics.org Furthermore, some studies have indicated that darifenacin may influence non-muscarinic pathways, suppressing contractions induced by agents like prostaglandin (B15479496) E2, histamine (B1213489), and serotonin (B10506) in detrusor tissue, hinting at a broader pharmacological profile. ics.orgnih.gov

Structure Activity Relationship Sar Studies of Darifenacin and Analogs with Stereochemical Considerations

Elucidation of Key Pharmacophoric Elements for Muscarinic M3 Receptor Selectivity

(S)-Darifenacin is recognized as a potent and selective antagonist of the muscarinic M3 receptor. nih.gov Its high affinity for the M3 subtype over the other four muscarinic receptors (M1, M2, M4, M5) is a defining characteristic. nih.gov This selectivity is attributed to the specific arrangement of its key structural components, which constitute its pharmacophore. The primary elements essential for its M3 selectivity include the protonated tertiary amine on the pyrrolidine (B122466) ring, the two phenyl rings, and the amide group.

Binding affinity studies on cloned human muscarinic receptors have quantified this selectivity. The affinity (pKi) of (S)-darifenacin is highest for the M3 receptor, with significantly lower affinities for the other subtypes. ics.org This translates to a notable selectivity ratio; (S)-darifenacin exhibits a 59-fold higher selectivity for the M3 receptor compared to both M2 and M4 receptors. nih.govnih.gov This M3-selective profile is distinct among antimuscarinic agents. ics.org

The key pharmacophoric elements contributing to this profile are:

A Basic Amine Center: The nitrogen atom in the pyrrolidine ring is protonated at physiological pH, allowing for a crucial ionic interaction with a conserved aspartate residue in the binding pocket of all muscarinic receptor subtypes.

Two Lipophilic Phenyl Rings: The 2,2-diphenylacetamide (B1584570) moiety provides extensive hydrophobic interactions within the receptor's binding site.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group acts as a hydrogen bond acceptor, forming a key interaction that contributes to the stability of the ligand-receptor complex.

An Extended Hydrophobic Group: The 2,3-dihydrobenzofuran (B1216630) group connected via an ethyl chain to the pyrrolidine nitrogen interacts with an accessory binding region, further enhancing affinity.

The precise spatial relationship between these groups, dictated by the chiral center on the pyrrolidine ring, is critical for optimizing these interactions specifically at the M3 receptor.

Table 1: Binding Affinities of (S)-Darifenacin for Human Muscarinic Receptor Subtypes This table is interactive. You can sort and filter the data.

| Receptor Subtype | pKi (mean) | Standard Error of Mean (SEM) |

|---|---|---|

| M1 | 8.2 | 0.04 |

| M2 | 7.4 | 0.1 |

| M3 | 9.1 | 0.1 |

| M4 | 7.3 | 0.1 |

| M5 | 8.0 | 0.1 |

Data sourced from studies on CHO-K1 cell lines expressing human recombinant receptors. ics.org

Stereochemical Influence on Ligand-Receptor Interactions and Functional Outcomes

The darifenacin (B195073) molecule possesses a single chiral center at the 3-position of the pyrrolidine ring, leading to two enantiomers: (R)-Darifenacin and (S)-Darifenacin. The therapeutic agent is the (S)-enantiomer. nih.gov Stereochemistry plays a pivotal role in the interaction between darifenacin and the muscarinic M3 receptor, as the binding pocket of the receptor is itself chiral.

The differential activity of the enantiomers has been demonstrated in functional assays. Studies in guinea pig ileum preparations, which are rich in M3 receptors, have shown that darifenacin is moderately stereoselective, with the (R)-enantiomer being slightly less potent than the (S)-enantiomer. This difference in potency, although not extreme, underscores the importance of the specific 3D orientation of the substituents on the pyrrolidine ring for optimal receptor binding and functional antagonism.

The reduced potency of (R)-Darifenacin suggests that its stereochemistry leads to a suboptimal fit within the M3 receptor's binding site. The precise alignment of the key pharmacophoric elements—the diphenylacetamide group and the ethyl-dihydrobenzofuran side chain—relative to the pyrrolidine ring is crucial. In the (R)-enantiomer, these groups are positioned in a way that likely hinders one or more of the key binding interactions (ionic, hydrophobic, or hydrogen bonding) that are optimized in the (S)-enantiomer. This less favorable interaction results in a lower binding affinity and, consequently, reduced functional activity.

Rational Design and Synthesis of Darifenacin Analogs for Modulated Receptor Profiles

While specific research detailing the synthesis and SAR of a broad series of (R)-Darifenacin analogs is not widely available in public literature, the principles of rational drug design can be applied to its scaffold to hypothesize how its receptor profile could be modulated. The goal of such design would be to alter affinity or selectivity by systematically modifying the key pharmacophoric elements.

Modifications to the 2,2-Diphenylacetamide Moiety:

Aromatic Substitution: Introducing electron-withdrawing or electron-donating groups onto the phenyl rings could alter hydrophobic and electronic interactions within the binding pocket. This could fine-tune selectivity between muscarinic subtypes.

Ring Replacement: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine) would change the size, shape, and electronic properties of this region, potentially leading to novel interactions and altered selectivity profiles.

Modifications to the Pyrrolidine Ring:

The pyrrolidine ring serves as a central scaffold, and its conformation is critical. nih.gov Altering the ring size to a piperidine (B6355638) or azetidine (B1206935) could change the orientation of the key side chains, likely impacting affinity and selectivity significantly.

Introducing substituents on the pyrrolidine ring itself could influence its conformation and interaction with the receptor. nih.gov

Modifications to the N-substituent:

Chain Length: Varying the length of the ethyl linker between the pyrrolidine nitrogen and the dihydrobenzofuran group would alter the positioning of the terminal hydrophobic group, which could be used to probe the dimensions of the accessory binding pocket.

Terminal Group: Replacing the 2,3-dihydrobenzofuran group with other bulky, hydrophobic moieties could identify structures that better complement the receptor topology, potentially enhancing M3 affinity or modulating selectivity versus other subtypes.

These hypothetical modifications, guided by the known SAR of muscarinic antagonists, would form the basis of a rational design program aimed at producing analogs with tailored receptor binding profiles.

Computational Modeling and Molecular Docking Simulations of Darifenacin Enantiomer-Receptor Complexes

Computational modeling and molecular docking simulations provide a molecular-level understanding of how darifenacin enantiomers interact with the M3 muscarinic receptor. These models are typically built using homology modeling, based on the crystal structures of related G protein-coupled receptors.

Docking studies of (S)-darifenacin into the M3 receptor binding site have identified several key interactions that stabilize the complex. These simulations reveal that:

The protonated nitrogen of the pyrrolidine ring forms a strong electrostatic interaction with the side chain of a conserved aspartic acid residue (Asp148 in transmembrane helix 3) in the orthosteric binding pocket.

The amide group's carbonyl oxygen acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with an asparagine residue (Asn508 in transmembrane helix 6).

The stereochemistry at the C3 position of the pyrrolidine ring is critical for allowing the diphenylacetamide and the N-linked side chain to adopt a conformation that simultaneously optimizes these interactions. For the (S)-enantiomer, the bulky diphenylacetamide group is positioned correctly to engage with hydrophobic pockets while allowing the amide to form its hydrogen bond and the pyrrolidinium (B1226570) ion to interact with the aspartate.

In contrast, for the (R)-enantiomer, the opposite configuration would force the bulky side chains into a different spatial orientation. This would likely result in steric clashes with receptor residues or place the key interacting groups at a suboptimal distance or angle for strong binding. For instance, the amide oxygen might be misaligned for an effective hydrogen bond with Asn508, or the phenyl rings might not fit as well into the hydrophobic pockets. This less favorable binding energy predicted by computational models is consistent with the observed lower functional potency of (R)-Darifenacin.

Biochemical Pathways and Enzymatic Transformations of Darifenacin: in Vitro Investigations

Characterization of Cytochrome P450 (CYP) Enzyme Systems Involved in Darifenacin (B195073) Metabolism

In vitro studies have established that (R)-Darifenacin Hydrobromide undergoes extensive hepatic metabolism. The biotransformation is primarily mediated by the cytochrome P450 superfamily of enzymes, which are crucial for the phase I metabolism of a vast number of xenobiotics.

The metabolism of darifenacin is predominantly mediated by two key cytochrome P450 isoenzymes: CYP2D6 and CYP3A4. fda.govnih.govdrugbank.com These enzymes are responsible for converting the parent drug into several metabolites through various oxidative reactions. fda.gov The involvement of these specific enzymes underscores the potential for variability in metabolism due to genetic polymorphisms (in the case of CYP2D6) and drug-drug interactions. nih.gov

Following oral administration, darifenacin is subject to significant first-pass metabolism, with CYP3A4 and CYP2D6 playing the principal roles in its clearance. fda.govnih.gov In vitro data suggests an approximate distribution of the metabolic clearance pathways: about 40% of a darifenacin dose is metabolized via hydroxylation, another 40% undergoes dihydrobenzofuran ring-opening, and approximately 10% is cleared through N-dealkylation. fda.gov The products of these pathways constitute the major circulating metabolites of darifenacin. fda.gov

The potential of darifenacin to act as either an inhibitor or an inducer of CYP enzymes has been evaluated in in vitro systems to predict its drug-drug interaction profile.

Inhibition: In vitro experiments using human liver microsomes have demonstrated that darifenacin is a potent, competitive inhibitor of CYP2D6. nih.gov A study utilizing a validated seven-in-one CYP cocktail inhibition assay determined the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for darifenacin against CYP2D6. nih.gov The results indicated no significant time-dependent inhibition of CYP2D6 by darifenacin. nih.gov While darifenacin is a known substrate of CYP3A4, detailed in vitro studies quantifying its direct inhibitory potential (IC50 or Ki values) against this isoform were not identified in the reviewed literature. washington.edunih.gov

| CYP Isoform | Inhibition Type | IC50 (µM) | Ki (µM) | Time-Dependent Inhibition |

|---|---|---|---|---|

| CYP2D6 | Competitive | 0.37 | 0.72 | Not Observed |

Induction: The induction of CYP enzymes, a process often mediated by nuclear receptors like the pregnane (B1235032) X receptor (PXR), can lead to increased metabolism of co-administered drugs. nih.gov Standard in vitro assays to evaluate induction potential typically involve treating cultured human hepatocytes with the test compound and measuring changes in CYP enzyme mRNA levels or activity. researchgate.net Despite the established metabolic pathway of darifenacin through CYP3A4, a key inducible enzyme, a review of the scientific literature did not yield specific in vitro studies investigating the potential of darifenacin to act as an inducer of CYP1A2, CYP2B6, or CYP3A4.

Identification and Characterization of Major Metabolic Routes

In vitro investigations have elucidated three principal metabolic pathways for darifenacin: monohydroxylation, dihydrobenzofuran ring opening, and N-dealkylation. fda.govnih.gov

Monohydroxylation is a primary metabolic route for darifenacin, accounting for approximately 40% of its biotransformation. fda.gov This reaction primarily occurs on the dihydrobenzofuran ring system. fda.govnih.gov The major metabolite formed through this pathway has been identified as 3-hydroxy darifenacin (UK-148,993). clinpgx.org The formal chemical name of this metabolite is (3S)-1-[2-(2,3-dihydro-3-hydroxy-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide. This hydroxylation is catalyzed by both CYP3A4 and CYP2D6. While the outline includes potential hydroxylation of the diphenylacetamide moiety, specific metabolites resulting from this transformation were not characterized in the reviewed literature. nih.gov

Oxidative opening of the dihydrobenzofuran ring is another major metabolic pathway, equivalent in prominence to monohydroxylation and also accounting for about 40% of darifenacin metabolism. fda.gov This biotransformation leads to the formation of a major circulating metabolite identified as UK-73,689, which constituted approximately 60% of circulating radioactivity in a radiolabeled dose study. fda.gov The precise chemical structure of this ring-opened product and the exact enzymatic mechanism, likely involving the formation of an unstable epoxide intermediate that undergoes subsequent cleavage, are not fully detailed in the available scientific literature. fda.gov

A third, less prominent metabolic route is the N-dealkylation of the pyrrolidine (B122466) nitrogen, which accounts for approximately 10% of the metabolic clearance of darifenacin. fda.gov This oxidative process, catalyzed by CYP enzymes, involves the removal of the ethyl-dihydrobenzofuran group attached to the pyrrolidine nitrogen. This reaction proceeds via hydroxylation of the carbon atom alpha to the nitrogen, leading to an unstable intermediate that subsequently cleaves to form the dealkylated pyrrolidine derivative and a corresponding aldehyde. The specific structure of the resulting N-dealkylated darifenacin metabolite has not been fully characterized in the reviewed literature. fda.gov

Characterization of Circulating Metabolites and Their In Vitro Pharmacological Activity

This compound undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. nih.govnih.gov The main metabolic pathways involve monohydroxylation of the dihydrobenzofuran ring, opening of the dihydrobenzofuran ring, and N-dealkylation of the pyrrolidine nitrogen. nih.govfda.gov These transformations result in several circulating metabolites.

The in vitro pharmacological activity of these metabolites, particularly their affinity for muscarinic receptors, has been a subject of investigation to understand their potential contribution to the therapeutic effect and side-effect profile of darifenacin. While detailed comparative binding affinity data is not extensively published in all sources, the focus remains on the parent compound's high affinity and selectivity for the M3 receptor. drugbank.com

Table 1: Major Circulating Metabolites of Darifenacin

| Metabolite | Relative Abundance in Circulation | Pharmacological Activity |

| UK-73,689 | ~60% of circulating radioactivity fda.gov | Not considered to contribute significantly to clinical effect fda.gov |

| UK-148,993 | ~7% of circulating radioactivity fda.gov | Possesses significant anti-muscarinic activity researchgate.net |

| UK-88862 | Circulating metabolite researchgate.net | Not specified in detail |

Investigation of Drug Transporter Interactions: P-glycoprotein Substrate Activity

In vitro studies have been conducted to determine the interaction of darifenacin with drug efflux transporters, particularly P-glycoprotein (P-gp), which is encoded by the MDR1 gene. These transporters are present in various barrier tissues, including the blood-brain barrier, and play a crucial role in limiting the distribution of substrate compounds.

Research utilizing cell membranes expressing human P-gp demonstrated a concentration-dependent increase in ATPase activity upon exposure to darifenacin. nih.gov This indicates a direct interaction between darifenacin and the P-gp transporter, as the hydrolysis of ATP provides the energy for the efflux process. In contrast, membrane preparations for Multidrug Resistance-Associated Protein (MRP) and Breast Cancer Resistance Protein (BCRP) were unresponsive to darifenacin, suggesting selectivity for P-gp. nih.gov

Further investigations in cell-based models have confirmed that darifenacin is a substrate for P-gp. nih.govnih.gov Studies using Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) showed a significantly greater efflux permeability (basolateral to apical) for darifenacin. nih.govresearchgate.net This polarized transport was significantly reduced by the P-gp inhibitor, elacridar, confirming that the efflux is P-gp-mediated. nih.govresearchgate.net This interaction with P-gp is a key determinant of darifenacin's pharmacokinetic profile, influencing its absorption and distribution. tg.org.au

Table 2: In Vitro Evidence for Darifenacin as a P-glycoprotein Substrate

| Assay/Model | Key Finding | Reference |

| Human P-gp expressing cell membranes | Concentration-dependent increase in ATPase activity. nih.gov | nih.gov |

| MDCK-MDR1 cell monolayers | Significantly greater basolateral to apical permeability, indicating active efflux. nih.govresearchgate.net | nih.govresearchgate.net |

| P-gp Inhibition Studies (with elacridar) | Reduction in darifenacin efflux in MDCK-MDR1 and bovine brain microvessel endothelial cells (BBMEC). nih.govresearchgate.net | nih.govresearchgate.net |

Blood-Brain Barrier Penetration Studies in Preclinical Models

The potential for central nervous system (CNS) side effects of antimuscarinic agents is related to their ability to cross the blood-brain barrier (BBB). drugbank.com Preclinical studies have been essential in characterizing the CNS penetration of darifenacin. Although darifenacin possesses moderate to high intrinsic transcellular permeability based on its physicochemical properties, in vivo studies in rat models have demonstrated that it does not significantly penetrate the CNS. nih.gov

The low brain penetration is attributed to its activity as a P-gp substrate. nih.govdrugbank.com P-gp is highly expressed at the BBB and actively transports darifenacin out of the brain endothelial cells and back into the bloodstream, thereby limiting its CNS exposure. nih.govnih.gov

Table 3: Preclinical CNS Penetration Data for Darifenacin

| Parameter | Value | Implication | Reference |

| P-gp Substrate Activity | Yes | Active efflux from the CNS. nih.govdrugbank.com | nih.govdrugbank.com |

| Kp,free (in rats) | 0.02 - 0.06 | Low brain tissue penetration. nih.gov | nih.gov |

| CSF:free plasma ratio (in rats) | 0.02 - 0.06 | Low penetration into cerebrospinal fluid. nih.gov | nih.gov |

Solid State Chemistry and Pharmaceutical Forms of Darifenacin: Focus on Amorphous and Solvated Structures

Polymorphic Landscape and Amorphism of Darifenacin (B195073) Hydrobromide

(R)-Darifenacin Hydrobromide, an active pharmaceutical ingredient, exhibits a strong inclination to exist in an amorphous state rather than as a crystalline solid. rsc.org This propensity is a key feature of its solid-state chemistry. The amorphous form of darifenacin (DAR-A) is characterized by a lack of long-range molecular order. Investigations into the molecular underpinnings of this behavior have revealed that DAR-A does not show a preference for specific intermolecular interactions, which translates to an absence of local molecular ordering. rsc.org This characteristic is associated with a reduced probability of spontaneous crystallization. rsc.org

The study of darifenacin's polymorphic landscape suggests a low probability of discovering a neat (solvent-free) polymorphic form. rsc.org Computational predictions have shown that the theoretical lowest energy structures for neat crystalline darifenacin are also low-density structures, a feature not commonly observed in stable neat crystals. rsc.org These predicted structures often contain voids, which aligns with the experimental observation that darifenacin readily incorporates solvent molecules to form more stable solvated crystals. rsc.org A patent has described a novel polymorphic form of darifenacin hydrobromide, designated as form A1, which is reported to be stable and suitable for bulk preparation. google.com

Crystallization Behavior and Solvent-Mediated Transformations

The crystallization of darifenacin is heavily influenced by the solvent system used, a phenomenon known as solvent-mediated transformation. The molecule's tendency to form solvated structures is a dominant aspect of its crystallization behavior. rsc.org The process often involves the formation of intermediate solvates which are energetically more favorable than a neat crystalline structure.

Two specific solvated forms of darifenacin have been structurally characterized in detail: a hydrate (B1144303) (DAR-H) and a toluene (B28343) solvate (DAR-T). rsc.org These characterizations were achieved using single-crystal X-ray diffraction and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org X-ray diffraction provides precise information about the three-dimensional arrangement of atoms within the crystal lattice, confirming the inclusion of water or toluene molecules. nih.gov Solid-state NMR offers complementary information on the local chemical environment of atoms, further elucidating the interactions between darifenacin and the solvent molecules within the crystal structure. rsc.org These techniques are crucial for distinguishing between different solid forms, such as anhydrides and hydrates, which can have different physical and chemical properties. rigaku.com

Solvents play a critical role in determining the resulting crystal form and its stability. chemrxiv.orgnih.gov For darifenacin, the formation of solvated structures is energetically favorable. rsc.org This is because intermolecular interactions between the darifenacin molecule and the solvent molecules provide an energetic compensation for otherwise unfavorable conformational energies of the darifenacin molecule itself. rsc.org The presence of solvents like water or toluene allows the darifenacin molecules to pack in a more stable arrangement than they could achieve in a neat crystal form. This interaction stabilizes the crystal lattice, making the solvated forms the preferred solid-state structures under many crystallization conditions. rsc.org For instance, patents describe processes where darifenacin free base is crystallized from an acetonitrile-water mixture to produce a hydrate form, or from toluene to yield a toluene solvate, before conversion to the hydrobromide salt. google.com

Computational Crystal Structure Prediction (CSP) and Energetic Stability Analysis of Solid Forms

Computational Crystal Structure Prediction (CSP) has become a valuable tool for exploring the potential polymorphic landscape of pharmaceutical compounds. researchgate.netchemrxiv.org For darifenacin, CSP calculations have provided significant insights into the energetic stability of its various potential solid forms. rsc.org

The CSP landscape generated for neat, solvent-free crystal forms of darifenacin revealed that the lowest energy structures were paradoxically low-density structures containing voids. rsc.org This is an uncommon characteristic for stable crystalline materials. This computational finding strongly supports experimental observations that darifenacin has a high propensity to form solvated structures rather than neat crystals. rsc.org

| Solid Form | Key Structural Feature | Energetic Stability | Reason for Stability/Instability |

|---|---|---|---|

| Neat Polymorphs (Predicted) | Low-density structures with voids | Less Favorable | Unfavorable conformational energy |

| Solvated Structures (e.g., Hydrate, Toluene Solvate) | Inclusion of solvent molecules in the crystal lattice | More Favorable | Intermolecular interactions with solvent provide energetic compensation |

Strategies for Enhanced Solubility and Dissolution Rate of Darifenacin Hydrobromide (Academic Research)

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility. researchgate.net This poor solubility can limit its oral bioavailability. nih.govscispace.com Consequently, a significant amount of academic research has been directed towards developing strategies to enhance its solubility and dissolution rate.

Various formulation approaches have been investigated, including the development of mucoadhesive patches, self-emulsifying drug delivery systems, fast-dissolving buccal films, and nanostructured lipid carriers. researchgate.net A prominent and successful strategy involves the use of cyclodextrins to form inclusion complexes, which can significantly improve the dissolution characteristics of the drug. nih.govscispace.com

Amorphous solid dispersions (ASDs) are a well-established technique for improving the oral bioavailability of poorly soluble drugs by maintaining the drug in a higher-energy amorphous state within a carrier matrix, typically a polymer. nih.govresearchgate.net

Research into enhancing darifenacin's solubility has explored concepts central to ASD technology. Studies have focused on complexation with hydroxypropyl-β-cyclodextrin (HPβ-CD). nih.govscispace.com When darifenacin is complexed with HPβ-CD, particularly through a co-evaporation method, it forms a solid inclusion complex. nih.govscispace.com Characterization of these complexes revealed them to be amorphous. nih.govscispace.com This amorphous nature, combined with the solubilizing effect of the cyclodextrin, leads to a significant increase in the dissolution rate of darifenacin compared to the crystalline drug powder. nih.govscispace.com While not always explicitly termed "amorphous solid dispersions," these drug-cyclodextrin systems function on a similar principle: the stabilization of an amorphous form of the drug to enhance aqueous solubility and dissolution.

Another approach involved preparing darifenacin nanoparticles using a solvent/anti-solvent precipitation method with polymers like Eudragit RS100. impactfactor.org This technique creates a nanosuspension where the drug is in a nanoparticle form, which can be amorphous or have reduced crystallinity, thereby increasing the surface area and enhancing the dissolution velocity. impactfactor.org

| Strategy | Excipient/Carrier | Resulting Form | Key Finding |

|---|---|---|---|

| Inclusion Complexation | Hydroxypropyl-β-cyclodextrin (HPβ-CD) | Amorphous Solid Inclusion Complex | Increased dissolution rate compared to crystalline drug. nih.govscispace.com |

| Nanosuspension | Eudragit RS100, Soluplus® | Nanoparticles | Sustained release and increased dissolution velocity due to reduced particle size. impactfactor.org |

Development of Nanostructured Lipid Carriers (NLCs)

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles designed to improve upon the characteristics of solid lipid nanoparticles (SLNs). nih.gov NLCs incorporate both solid and liquid lipids, creating a less ordered, imperfect lipid matrix. kegg.jp This structural disorganization allows for a higher drug loading capacity and reduces the likelihood of drug expulsion during storage, a common issue with the highly crystalline structure of SLNs. nih.gov

Research into this compound-loaded NLCs has been undertaken to enhance its oral bioavailability. nih.govnih.gov In one such study, NLCs were formulated using an emulsification-sonication method. nih.govnih.gov The selection of lipids was critical; Glyceryl Monostearate (GMS) was chosen as the solid lipid and Oleic Acid as the liquid lipid due to their high capacity for solubilizing darifenacin hydrobromide. nih.gov

An optimized formulation was identified, consisting of darifenacin hydrobromide, a specific ratio of GMS to oleic acid (77.5:22.5), Tween 80 as a surfactant, and Vitamin E as an antioxidant. nih.govdovepress.com This formulation demonstrated favorable characteristics for a drug delivery system. nih.gov

Characterization studies confirmed the suitability of the NLC formulation. Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) showed no chemical interaction between the drug and the excipients. nih.govnih.gov X-ray diffraction (XRD) analysis produced a halo pattern, indicating that the encapsulated darifenacin was in an amorphous state rather than a crystalline one. nih.govnih.gov Atomic force microscopy (AFM) revealed discrete, non-aggregated nanoparticles. nih.govnih.gov

The in vitro release profile of the optimized NLC formulation was characterized by an initial burst release within the first hour, followed by a sustained and controlled release of the drug for up to 12 hours. nih.govnih.gov This release pattern suggests the potential of NLCs to maintain therapeutic drug levels over an extended period, which could improve patient compliance and treatment outcomes compared to conventional dosage forms. nih.govnih.gov

| Parameter | Finding | Citation |

| Formulation Method | Emulsification sonication | nih.govnih.gov |

| Solid Lipid | Glyceryl Monostearate (GMS) | nih.gov |

| Liquid Lipid | Oleic Acid | nih.gov |

| Optimized Ratio | 77.5:22.5 (Solid Lipid:Liquid Lipid) | nih.govdovepress.com |

| Drug State in NLC | Amorphous | nih.govnih.gov |

| In Vitro Release | Burst release in the first hour, followed by sustained and controlled release for up to 12 hours. | nih.govnih.gov |

Formulation of Self-Assembled Liquid Crystal Cubic Nanoparticles

Self-assembled liquid crystal cubic nanoparticles (LCCN), also known as cubosomes, are another advanced drug delivery system investigated for (R)-Darifenacin. These nanoparticles are formed from the self-assembly of lipid molecules, such as Glyceryl Monooleate (GMO), in an aqueous environment, creating unique structures with intertwined water channels surrounded by a lipid bilayer. dovepress.comnih.gov This structure is advantageous for encapsulating and controlling the release of therapeutic molecules. nih.gov

A study focused on developing darifenacin-loaded LCCNs utilized an anhydrous approach, which requires minimal energy input for preparation. dovepress.comconsensus.app This method involved using a hydrotropic agent, Propylene Glycol, to form the initial liquid crystalline phase. dovepress.com Upon dispersion in an aqueous medium, this system successfully transforms into cubosomal nanoparticles. dovepress.comconsensus.app

To optimize the formulation, a Box-Behnken statistical design was employed, generating 29 different formulations by varying the amounts of key components: Glyceryl Monooleate (GMO), Pluronic F127 (a stabilizer), Propylene Glycol (PG), and Hydroxypropyl Methylcellulose (HPMC). dovepress.com These formulations were evaluated based on several parameters, including drug content, particle size, zeta potential, and in vitro release behavior. dovepress.comconsensus.app

Numerical optimization algorithms identified a formulation with high desirability. dovepress.comconsensus.app The optimized formula exhibited a small particle size, good homogeneity (low polydispersity index), and a stable zeta potential. dovepress.com Crucially, it demonstrated a controlled in vitro release profile and effective permeation through rabbit intestine in ex vivo studies. dovepress.comconsensus.app These findings suggest that self-assembled LCCNs could serve as a viable alternative for creating a sustained-release formulation of darifenacin. dovepress.com

| Component | Role in Formulation | Citation |

| Glyceryl Monooleate (GMO) | Forms the primary lipid structure of the cubosome | dovepress.comconsensus.app |

| Pluronic F127 | Stabilizer for the nanoparticle dispersion | dovepress.com |

| Propylene Glycol (PG) | Hydrotropic agent used in the anhydrous preparation | dovepress.com |

| Hydroxypropyl Methylcellulose (HPMC) | Formulation variable tested for optimization | dovepress.com |

Biocompatible Composites for Preclinical Targeted Delivery

Targeted drug delivery aims to concentrate a therapeutic agent at a specific site in the body, enhancing efficacy while minimizing systemic side effects. nih.gov For a drug like darifenacin, which has poor bioavailability due to first-pass metabolism, targeted delivery can be particularly advantageous. nih.gov

A recent preclinical study developed a novel inorganic-organic hybrid bio-composite for the site-specific oral delivery of darifenacin. nih.govconsensus.app The goal was to create a system that could bypass the stomach and upper gastrointestinal tract, targeting the lower gastrointestinal tract (GIT) for drug release and absorption, thereby avoiding the extensive first-pass metabolism that occurs in the liver. nih.gov

This biocompatible composite was synthesized through the co-precipitation of Calcium Carbonate within a hydrogel system made from quince seed-based mucilage. nih.govconsensus.app This created a gastric pH-resistant formulation. nih.gov The characterization of the composite using FTIR, XRD, DSC, and thermogravimetric analysis (TGA) confirmed good compatibility between the drug and the polymer matrix. nih.gov Scanning electron microscopy (SEM) images showed the formation of calcite within the quince hydrogel system. nih.gov

The drug release profile of the composite was highly pH-dependent. nih.gov After 72 hours, only 34% of the drug was released in an acidic medium (simulating stomach pH), whereas 75% was released in a pH 6.8 phosphate (B84403) buffer (simulating intestinal pH). nih.govconsensus.app Permeation studies further supported the targeted delivery mechanism, with significantly less drug (21.8%) permeating through a simulated gastric membrane compared to an intestinal membrane (65%). nih.gov

In a preclinical animal model of testosterone-induced prostatic hyperplasia, the darifenacin-loaded composite demonstrated a significant therapeutic effect compared to the untreated diseased group. nih.gov Importantly, toxicological assessments showed no signs of organ toxicity, confirming the biocompatibility of the composite system. nih.govconsensus.app This research highlights the potential of an inorganic-organic bio-composite as a highly effective and biocompatible platform for the targeted oral delivery of darifenacin. nih.gov

| Feature | Description | Citation |

| Composite Type | Inorganic-organic hybrid bio-composite | nih.govconsensus.app |

| Components | Calcium Carbonate and quince seed-based mucilage | nih.gov |

| Target Site | Lower Gastrointestinal Tract (GIT) | nih.gov |

| Mechanism | Gastric pH-resistant formulation to avoid first-pass metabolism | nih.gov |

| Preclinical Efficacy | Significant reduction in testosterone-induced prostatic hyperplasia in an animal model. | nih.gov |

| Biocompatibility | No signs of organ toxicity observed. | nih.govconsensus.app |

Preclinical Investigations of Novel Biological Activities of Darifenacin Beyond Muscarinic Antagonism

In Vitro Antitumor and Antiproliferative Effects

Emerging evidence suggests that darifenacin (B195073) possesses direct antitumor and antiproliferative properties, as demonstrated in various cancer cell line models.

In vitro studies have shown that darifenacin can dose-dependently reduce the viability and proliferation of human colon cancer cells. researchgate.net In colorectal cancer (CRC) cell lines HT29 and SW480, treatment with darifenacin at a concentration of 10 µM resulted in a significant reduction in cell viability and proliferation. medchemexpress.commedchemexpress.com Further studies have confirmed these antiproliferative effects in pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov Darifenacin inhibited the growth of BxPC-3 and PANC-1 PDAC cells with GI50 (concentration for 50% of maximal inhibition of cell growth) values of 26 µM and 13.6 µM, respectively. nih.gov These findings were also validated in primary PDAC-3 cells, while importantly, darifenacin showed no cytotoxic effects against normal immortalized pancreatic ductal cells (HPNE). nih.gov Additionally, darifenacin has been reported to inhibit the growth of small cell lung cancer xenografts and suppress the formation of gastric tumors in in vivo models. nih.gov

Table 1: In Vitro Antiproliferative Effects of Darifenacin on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Source(s) |

|---|---|---|---|---|

| HT29 | Colorectal Cancer | Reduced viability and proliferation | 10 µM | medchemexpress.com, medchemexpress.com, researchgate.net |

| SW480 | Colorectal Cancer | Reduced viability and proliferation | 10 µM | medchemexpress.com, researchgate.net |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Growth Inhibition (GI50) | 26 µM | nih.gov |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | Growth Inhibition (GI50) | 13.6 µM | nih.gov |

The antitumor effects of darifenacin are linked to its ability to modulate key intracellular signaling pathways that are often dysregulated in cancer. nih.govnih.govresearcher.life In colorectal cancer cells, darifenacin was found to inhibit the acetylcholine-induced phosphorylation of p38, ERK1/2 (extracellular signal-regulated kinases), and Akt. researchgate.netmedchemexpress.commedchemexpress.com The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK and p38, and the PI3K/Akt pathway are crucial regulators of cell proliferation, survival, and differentiation. nih.govresearchgate.net By suppressing the activation of these pathways, darifenacin can counteract signals that drive cancer cell growth. researchgate.netyoutube.com In studies on PDAC cells, darifenacin was also shown to decrease Akt phosphorylation. nih.gov Furthermore, darifenacin treatment led to decreased MAPK phosphorylation in in vivo models of small cell lung cancer. nih.gov

Cellular invasion is a critical step in cancer metastasis, often facilitated by the degradation of the extracellular matrix by enzymes such as matrix metalloproteinases (MMPs). nih.govmdpi.com Preclinical studies have demonstrated that darifenacin can inhibit the invasive potential of cancer cells. In colorectal cancer cell lines, darifenacin treatment suppressed cellular invasion and inhibited the expression of MMP-1 mRNA. researchgate.netmedchemexpress.com The activation of M3 muscarinic receptors on cancer cells has been shown to upregulate several MMPs, including MMP-1, MMP-7, and MMP-10, which in turn facilitates cancer cell migration and invasion. researchgate.net Darifenacin, by blocking these receptors, can reverse this effect. researchgate.net

Exploration of Darifenacin as a Chitinase 3-like 1 (CHI3L1) Inhibitor: In Silico and In Vitro Evidence

Recent research has identified Chitinase 3-like 1 (CHI3L1) as a promising therapeutic target, particularly in the context of drug resistance in pancreatic ductal adenocarcinoma (PDAC). nih.govnih.gov CHI3L1 is a secreted glycoprotein (B1211001) associated with inflammation and has been linked to poor prognosis and advanced tumor stage in PDAC patients. nih.govnih.gov

An in silico screening study employing docking analysis identified darifenacin as a putative CHI3L1 inhibitor with high binding efficiency. nih.gov The analysis suggested that darifenacin could establish a strong interaction with the LEU 140 residue of the CHI3L1 protein. nih.gov

This computational finding was followed by in vitro validation. The studies confirmed that darifenacin not only inhibited the growth of PDAC cells but also sensitized them to standard chemotherapies like gemcitabine. nih.gov Crucially, darifenacin was shown to revert the CHI3L1-induced cellular resistance to chemotherapy in PDAC cells, underscoring its potential as a chemosensitizer. nih.gov

Other Exploratory Pharmacological Mechanisms and Target Engagement Studies in Preclinical Models

Investigations using preclinical models of urinary bladder tissue have revealed that darifenacin's pharmacological activity extends beyond muscarinic receptor antagonism. urotoday.comfrontiersin.org In isolated tissue bath experiments using porcine bladder preparations, darifenacin was found to inhibit contractions induced by a variety of non-muscarinic agonists. urotoday.comfrontiersin.org

In adult detrusor smooth muscle, darifenacin significantly reduced the maximum contractile responses to carbachol (B1668302) (by 46%), αβ-methylene-ATP (αβm-ATP) (by 50%), prostaglandin (B15479496) E2 (PGE2) (by 73%), histamine (B1213489) (by 64%), and serotonin (B10506) (5-HT) (by 53%). urotoday.comfrontiersin.org Furthermore, studies conducted in the presence of atropine, a non-selective muscarinic antagonist, confirmed that darifenacin's inhibitory effects on contractions induced by 5-HT, PGE2, histamine, and αβm-ATP were maintained, indicating a mechanism independent of muscarinic receptor blockade. urotoday.com These results suggest that darifenacin influences non-muscarinic pathways within the urinary bladder, which could contribute to its therapeutic effects in patients with overactive bladder pathologies not related to muscarinic mechanisms. urotoday.comfrontiersin.org

Table 2: Inhibition of Agonist-Induced Contractions by Darifenacin in Adult Porcine Detrusor Muscle

| Agonist | % Reduction in Maximum Contraction | Source(s) |

|---|---|---|

| Prostaglandin E2 (PGE2) | 73% | urotoday.com |

| Histamine | 64% | urotoday.com |

| Serotonin (5-HT) | 53% | urotoday.com |

| αβ-methylene-ATP (αβm-ATP) | 50% | urotoday.com, frontiersin.org |

Conclusion and Future Research Directions

Synthesis of Current Academic Knowledge on (R)-Darifenacin Hydrobromide

This compound is the enantiomerically pure form of Darifenacin (B195073), a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. newdrugapprovals.orgpatsnap.comnih.govpatsnap.com The current body of academic knowledge establishes that its primary mechanism of action is the competitive inhibition of acetylcholine at M3 receptors, which are predominantly responsible for mediating contractions of the urinary bladder's detrusor muscle. patsnap.compatsnap.comdrugbank.com This selective antagonism leads to muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of overactive bladder (OAB), such as urinary urgency, frequency, and urge incontinence. drugs.commedlineplus.gov

In vitro studies have demonstrated that darifenacin exhibits a significantly higher affinity for M3 receptors compared to other muscarinic receptor subtypes (M1, M2, M4, and M5). drugbank.comnih.govnih.gov Specifically, it has been shown to have up to a 59-fold greater selectivity for M3 receptors. nih.govnih.govtandfonline.com This selectivity is considered a key attribute, as it may minimize side effects associated with the blockade of other muscarinic receptors, such as cognitive effects (M1-mediated) and cardiovascular effects (M2-mediated). patsnap.comnih.govnih.gov

Pharmacokinetically, this compound, typically administered in an extended-release (ER) formulation, is well-absorbed orally. nih.govhres.ca However, it undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. patsnap.comnih.govnih.gov This results in a relatively low absolute bioavailability, estimated to be between 15% and 19% at steady state for the ER tablets. drugbank.comnih.govresearchgate.net The ER formulation provides a prolonged plasma concentration profile, with a terminal elimination half-life of approximately 13 to 19 hours, allowing for once-daily administration. drugbank.comnih.govglobalrx.com The compound is highly protein-bound (approximately 98%), primarily to alpha-1-acid-glycoprotein. drugbank.comnih.govhres.ca

| Parameter | Value | Reference |

|---|---|---|

| Mechanism of Action | Selective M3 Muscarinic Receptor Antagonist | nih.govnih.gov |

| Absolute Bioavailability (Steady State) | 15% - 19% | drugbank.comnih.govresearchgate.net |

| Time to Peak Plasma Concentration (Tmax) | ~7 hours | globalrx.comfda.gov |

| Elimination Half-life | 13 - 19 hours | drugbank.comnih.govglobalrx.com |

| Plasma Protein Binding | ~98% | drugbank.comnih.govhres.ca |

| Primary Metabolism | Hepatic (CYP2D6 and CYP3A4) | patsnap.comnih.govnih.gov |

Identification of Key Research Gaps and Unanswered Questions

Despite the well-characterized pharmacology of this compound, several research gaps and unanswered questions remain.

Mechanisms Beyond M3 Selectivity: While its M3 selectivity is well-established, the full spectrum of its molecular interactions is not completely understood. Recent research suggests that darifenacin may have unique effects on bladder tissue that are independent of muscarinic receptor blockade. frontiersin.org Further investigation is needed to elucidate these alternative mechanisms, which could involve influences on second messenger pathways or direct actions on ion channels. frontiersin.org Understanding these could explain nuances in its clinical profile and open avenues for new applications.

Long-term Tissue Remodeling Effects: The chronic effects of selective M3 receptor blockade on bladder tissue structure and function are not well-documented. Research is needed to determine if long-term administration of (R)-Darifenacin leads to any adaptive changes in receptor density, muscle fiber composition, or neuronal signaling within the bladder wall.

Comparative Enantiomer Pharmacology: There is a significant lack of publicly available research directly comparing the pharmacological and toxicological profiles of the (R)- and (S)-enantiomers of darifenacin. While the (R)-enantiomer is the active moiety, a detailed investigation into the specific actions of the (S)-enantiomer could provide valuable insights into structure-activity relationships and potentially reveal novel biological activities.

Central Nervous System Penetration and Effects: Although darifenacin is believed to have low penetration of the blood-brain barrier, more sensitive and specific studies are required to quantify its presence and potential activity within the central nervous system, especially with chronic use and in specific patient populations. hres.ca

Polymorphism and Formulation Impact: While different formulations exist, research into how the crystalline structure (polymorphism) of this compound affects its dissolution, bioavailability, and stability in advanced drug delivery systems is limited.

Prospects for Advanced Materials Science and Drug Delivery Research

The physicochemical properties of this compound present opportunities for innovation in materials science and drug delivery.